Apotropicamide

Descripción

Propiedades

IUPAC Name |

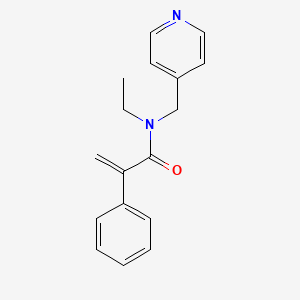

N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-19(13-15-9-11-18-12-10-15)17(20)14(2)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVSQYAVWGMIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205944 | |

| Record name | Apotropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57322-50-6 | |

| Record name | Apotropicamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apotropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOTROPICAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTO379T5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Route and Chemical Strategy

The synthesis of Apotropicamide involves multi-step organic reactions designed to optimize yield, stereoselectivity, and purity. A typical route, as described in patent CN115650954A, includes the following key steps:

Step 1: Formation of Intermediate I

The process begins with dissolving a precursor compound (compound I-a) in a suitable solvent, followed by acyl chlorination to produce intermediate I. Reaction conditions are maintained at 40–70°C for 3–6 hours, utilizing acyl chlorination reagents such as thionyl chloride or oxalyl chloride to facilitate acylation (CN115650954A).Step 2: Synthesis of Intermediate II

The second step involves dissolving compound II-a in a solvent, then condensing it with methylamine in the presence of a catalyst and ligand system, typically at 70–90°C for 6–10 hours. An acid-binding agent, such as sodium bicarbonate, is used to neutralize by-products and drive the reaction forward. This step forms a key amide linkage critical for this compound’s structure (CN115650954A).Step 3: Coupling of Intermediates

The final step involves reacting intermediates I and II at 20–60°C over 6–12 hours. The reaction mixture contains an acid-binding agent and a catalyst, such as a Lewis acid, to promote amide bond formation. Post-reaction purification yields the target this compound or its related impurities (CN115650954A).

Reaction Conditions and Optimization

| Step | Reagents | Temperature | Time | Catalysts/Agents | Notes |

|---|---|---|---|---|---|

| 1 | Compound I-a + Acyl Chlorination Reagent | 40–70°C | 3–6 hours | Acyl chlorides, possibly thionyl chloride | Reaction monitored via TLC; aims for high conversion and minimal side reactions |

| 2 | Compound II-a + Methylamine | 70–90°C | 6–10 hours | Catalyst (e.g., Lewis acids), ligand, acid-binding agent | Ensures high yield and selectivity in amide formation |

| 3 | Intermediates I + II | 20–60°C | 6–12 hours | Acid-binding agent, catalyst | Purification via chromatography or recrystallization |

Note: Reaction parameters are optimized to balance yield, stereoselectivity, and impurity profile, with temperature control critical to minimize side reactions.

Impurity Formation and Control

Research indicates that impurities such as those represented by formulas 1, 2, and 3 in patent CN115650954A can form during synthesis, especially under suboptimal conditions. Controlling reaction parameters—particularly temperature, reagent purity, and reaction time—is essential to minimize impurity formation. Purification steps, including filtration through 0.22 μm membranes and chromatography, are employed to ensure product purity (CN115650954A).

Research Findings on Synthesis Efficiency

Recent research emphasizes stereochemical control and cost reduction:

Stereocontrol : Strategies such as substrate relay and stereoselective annulation, as discussed in terpene synthesis studies, are applicable to this compound synthesis to improve stereoselectivity and reduce by-products (PMC4162426).

Cost Reduction : Use of inexpensive feedstocks and scalable reactions, such as semi-synthetic routes from natural precursors, are being explored to lower production costs without compromising quality.

Impurities and Related Substances

The patent CN115650954A details impurity pathways and control strategies, highlighting the importance of:

- Precise control of acylation and amination steps

- Use of appropriate catalysts and reaction conditions to suppress impurity formation

- Purification techniques such as chromatography and filtration

Summary of Key Data

| Aspect | Details |

|---|---|

| Reaction Temperature | 20–90°C depending on step |

| Reaction Time | 3–12 hours |

| Catalysts | Lewis acids, acyl chlorides, methylamine |

| Purification | Filtration, chromatography, recrystallization |

| Impurity Control | Reaction monitoring, optimized conditions, purification |

Aplicaciones Científicas De Investigación

Apotropicamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antimuscarinic agents.

Biology: Employed in studies involving neurotransmitter pathways and receptor binding.

Medicine: Widely used in ophthalmology for diagnostic procedures and surgeries. It is also studied for its potential therapeutic effects in treating certain eye conditions.

Industry: Utilized in the production of pharmaceuticals and as a standard in quality control laboratories.

Mecanismo De Acción

Apotropicamide exerts its effects by blocking the muscarinic acetylcholine receptors in the eye. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. As a result, the muscles in the iris and ciliary body relax, leading to pupil dilation and paralysis of the ciliary muscle. This mechanism is crucial for facilitating detailed eye examinations and certain surgical procedures.

Comparación Con Compuestos Similares

Research Findings and Data Limitations

- Structural Insights: this compound’s pyridine moiety positions it as a candidate for transition metal coordination, similar to ligands discussed in phosphine-alkene catalysis studies .

- Further studies on receptor binding or toxicity are needed .

Actividad Biológica

Apotropicamide is a synthetic compound belonging to the amide class, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which is known to influence its interaction with biological targets. The specific chemical structure can be represented as follows:

This structure allows this compound to engage in various molecular interactions, contributing to its biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing multiple pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy appears to be dose-dependent, with higher concentrations leading to increased inhibition of bacterial growth.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, potentially through the suppression of nuclear factor kappa B (NF-κB) signaling.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular models.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in inflammation and microbial metabolism, leading to its antimicrobial and anti-inflammatory effects.

- Modulation of Cell Signaling Pathways : The compound's ability to influence cell signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs) suggests a multifaceted approach to its biological activity.

Case Studies and Research Findings

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -

Anti-inflammatory Mechanism Exploration :

- In vitro experiments demonstrated that this compound reduced lipopolysaccharide (LPS)-induced TNF-alpha production in macrophages by approximately 40%, indicating potential as an anti-inflammatory agent.

-

Oxidative Stress Protection Study :

- A cellular model exposed to oxidative stress showed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting its role as an antioxidant.

Q & A

Q. Table 1: Key Parameters for Analytical Validation

| Technique | Parameter | Target Value | Reference |

|---|---|---|---|

| HPLC | Purity Threshold | ≥98% | |

| NMR | Signal-to-Noise Ratio | >20:1 | |

| MS | Mass Accuracy | ≤2 ppm |

Basic: What methodologies are recommended for assessing this compound’s purity and stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) coupled with HPLC-UV to identify degradation products .

- Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling .

- Use Arrhenius equation to extrapolate shelf-life data from accelerated conditions .

Advanced: How can researchers investigate this compound’s mechanism of action while addressing interspecies variability in preclinical models?

Methodological Answer:

- In vitro assays : Target-specific binding studies (e.g., SPR for receptor affinity) and cellular uptake profiling .

- In vivo models : Use at least two species (e.g., rodents and non-rodents) with sample sizes calculated via power analysis (α=0.05, β=0.2) to ensure statistical robustness .

- Omics integration : Transcriptomic/proteomic profiling to identify conserved pathways across species .

Advanced: What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across studies?

Methodological Answer:

- Apply mixed-effects modeling to account for inter-study variability (e.g., differences in dosing regimens or bioanalytical methods) .

- Perform meta-analysis with heterogeneity testing (I² statistic) to quantify data inconsistency .

- Validate findings using Bayesian hierarchical models to integrate prior evidence .

Advanced: How should researchers design longitudinal studies to evaluate this compound’s efficacy biomarkers in chronic disease models?

Methodological Answer:

- Use PICOT framework to define: Population (e.g., transgenic mice), Intervention (dose regimen), Comparator (placebo), Outcome (biomarker levels), Timeframe (6–12 months) .

- Sampling frequency : Baseline, mid-study, and endpoint measurements to capture dynamic changes .

- Multivariate analysis (e.g., PCA) to reduce biomarker dimensionality and identify key correlates .

Basic: What criteria determine the selection of appropriate cell lines for this compound’s cytotoxicity screening?

Methodological Answer:

- Prioritize cell lines with relevant target expression (e.g., cancer lines overexpressing this compound’s putative target).

- Include normal cell lines (e.g., HEK293) to assess selectivity .

- Validate results across ≥3 independent replicates to minimize batch effects .

Advanced: How can researchers address discrepancies in this compound’s reported bioequivalence across formulations?

Methodological Answer:

- Conduct dissolution profiling (pH 1.2–7.4) and IVIVC modeling (in vitro-in vivo correlation) .

- Compare Cmax and AUC ratios (90% CI within 80–125% for bioequivalence) .

- Use bootstrap resampling to assess confidence intervals in small-sample studies .

Advanced: What strategies validate this compound’s synergistic effects in combination therapies?

Methodological Answer:

- Chou-Talalay method : Calculate combination index (CI <1 indicates synergy) using dose-response matrices .

- Mechanistic studies : Co-treatment with pathway-specific inhibitors to identify interaction nodes .

- In silico modeling : Systems pharmacology to predict multi-target synergies .

Basic: What guidelines ensure ethical compliance in this compound’s animal studies?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines for experimental design transparency .

- Obtain IACUC approval with justification for sample sizes and humane endpoints .

- Report 3R compliance (Replacement, Reduction, Refinement) in methods .

Advanced: How can researchers improve reproducibility in this compound’s preclinical data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.